molecular formula C18H14ClF3N4O B11295015 N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11295015
M. Wt: 394.8 g/mol
InChI Key: YXCOUXHDFJDDOF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a triazole ring, which is a common motif in medicinal chemistry due to its stability and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid for nucleophilic attack by an amine.

    Substitution Reactions: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions, often using chlorinating agents like thionyl chloride or sulfuryl chloride and methylating agents like methyl iodide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to ring-opening or amine formation.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines or ring-opened products.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable in click chemistry, a method for rapidly assembling molecules with high precision.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity.

Medicine

Medically, derivatives of this compound are investigated for their potential as antifungal, antibacterial, and anticancer agents. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability.

Industry

Industrially, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site, inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide
  • 5-chloro-N-(4-chloro-2-methylphenyl)-1-aryl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring and the presence of both chloro and trifluoromethyl groups. These features enhance its reactivity and potential for forming diverse derivatives, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C18H14ClF3N4O

Molecular Weight

394.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide

InChI

InChI=1S/C18H14ClF3N4O/c1-10-6-7-13(19)9-15(10)23-17(27)16-11(2)26(25-24-16)14-5-3-4-12(8-14)18(20,21)22/h3-9H,1-2H3,(H,23,27)

InChI Key

YXCOUXHDFJDDOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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